molecular formula C16H17NO3 B1400023 Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester CAS No. 1493447-94-1

Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester

Cat. No.: B1400023
CAS No.: 1493447-94-1
M. Wt: 271.31 g/mol
InChI Key: RBHBGGDPWFIUAH-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester” is a chemical compound. It is also known by other names such as Benzoic acid, p-amino-, methyl ester; p- (Methoxycarbonyl)aniline; p-Aminobenzoic acid methyl ester; Methyl aniline-4-carboxylate; Methyl p-aminobenzoate; Methyl 4-aminobenzoate; 4- (Methoxycarbonyl)aniline; 4-Aminobenzoic acid methyl ester; Methyl ester of p-aminobenzoic acid; Methyl ester of 4-aminobenzoic acid; 4- (Carbomethoxy)aniline . Its molecular formula is C8H9NO2 and it has a molecular weight of 151.1626 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 151.1626 . The compound has a fusion temperature (T fus) of 384.3 K .

Safety and Hazards

“Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

methyl 4-[(phenylmethoxyamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15-9-7-13(8-10-15)11-17-20-12-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHBGGDPWFIUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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